![molecular formula C22H21ClN2O6 B3017089 Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-02-6](/img/structure/B3017089.png)
Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple functional groups, including an ester, an ether, a ketone, and a chloro-substituted aniline, which may contribute to its reactivity and potential as a pharmaceutical intermediate.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with simpler esters or acids and proceed through various functional group transformations. For instance, the synthesis of 2-(2-chloro-ethoxy)-acetates involves the reaction of 2-oxo-1,4-dioxane with alcohol and thionyl chloride . Similarly, the synthesis of ethyl 7-chloro-2-oxoheptylate, another complex ester, is achieved through a four-step process starting from dichloroacetic acid . These methods suggest that the synthesis of the compound would also require careful planning of each step to ensure the correct functional groups are introduced at the appropriate stages.
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using spectroscopic techniques like IR, MS, and NMR . These methods allow for the determination of the molecular framework and the identification of specific functional groups present in the molecule. The presence of a chloro-substituted aniline and an isoquinoline moiety in the compound suggests a complex aromatic structure that could be confirmed and analyzed using these techniques.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, showing that they can undergo various chemical reactions. For example, 2-ethoxy-4-chloroquinazoline reacts with different nitrogen nucleophiles to form novel quinazoline derivatives . The compound , with its multiple reactive sites, could also be expected to participate in a variety of chemical reactions, potentially leading to a wide array of derivatives with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. For instance, the presence of an ester group typically affects solubility and boiling points, while aromatic chloro-substituted compounds like the one may exhibit significant antimicrobial activity . Detailed analysis of these properties would require experimental data, which could be obtained through methods like elemental analysis and spectral data .
科学的研究の応用
Crystallography and Structural Analysis :
- A study by Filali Baba et al. (2019) focused on the crystal structure and Hirshfeld surface analysis of a similar compound. It found that the compound's oxoquinoline unit is almost planar, with the acetate substituent nearly perpendicular to its mean plane, leading to a three-dimensional network structure stabilized by weak hydrogen bonds and π–π interactions.
Corrosion Inhibition :
- Research by Zarrouk et al. (2014) conducted quantum chemical calculations on quinoxaline compounds, including one similar to ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, as corrosion inhibitors for copper in nitric acid. The study revealed a relationship between molecular structure and inhibition efficiency.
Antimicrobial Activity :
- A study conducted by Ahmed et al. (2006) synthesized and evaluated the antibacterial and antifungal activities of compounds derived from ethyl (quinolin-8-yloxy)acetate. The results showed significant inhibition of bacterial and fungal growth.
Central Nervous System Activity :
- Research by Hung et al. (1985) explored compounds, including this compound, for their central nervous system activity. The compounds were found to cause loss of motor control in mice but were relatively toxic.
Antitumor Activity :
- Liu et al. (2018) synthesized ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate and evaluated its antitumor activity. The compound showed distinct inhibition of the proliferation of some cancer cell lines.
特性
IUPAC Name |
ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O6/c1-3-30-21(27)13-31-18-6-4-5-16-15(18)9-10-25(22(16)28)12-20(26)24-17-11-14(23)7-8-19(17)29-2/h4-11H,3,12-13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPWICRFDLGVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

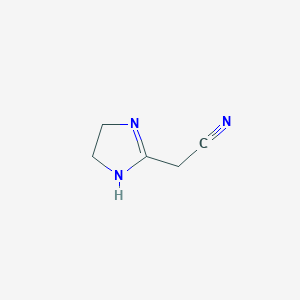
![2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3017007.png)
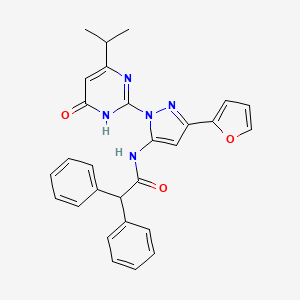
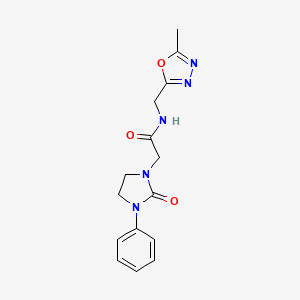
![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3017011.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide](/img/structure/B3017015.png)
![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B3017016.png)
![3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-furanone](/img/structure/B3017019.png)
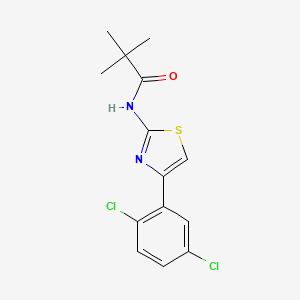

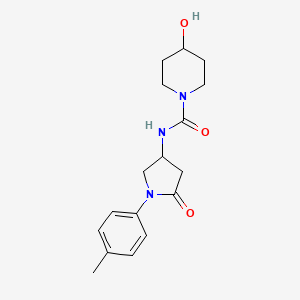
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B3017025.png)
![2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B3017029.png)